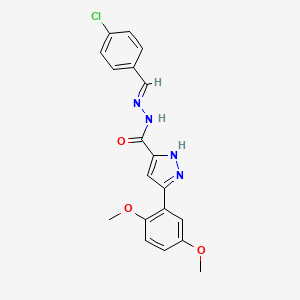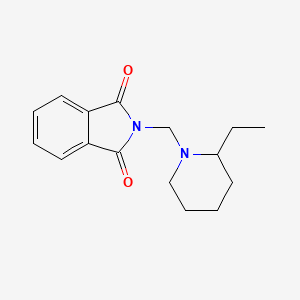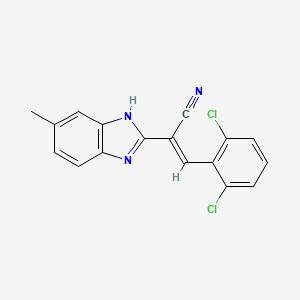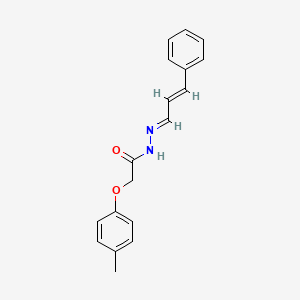
5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the carboxylic acid group: This step involves the functionalization of the pyrazole ring with a carboxylic acid group.
Attachment of the 4-CL-benzylidene group: This can be done through a condensation reaction with 4-chlorobenzaldehyde.
Introduction of the hydrazide group: This involves the reaction of the carboxylic acid derivative with hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyrazole ring or the benzylidene group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Studies may explore its effectiveness against various microorganisms.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Applications in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid derivatives: Other derivatives with different substituents on the benzylidene group.
Pyrazole-3-carboxylic acid derivatives: Compounds with variations in the pyrazole ring or carboxylic acid group.
Uniqueness
The uniqueness of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN4O3 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-14-7-8-18(27-2)15(9-14)16-10-17(23-22-16)19(25)24-21-11-12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
DESLWVWYZRPSHK-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15042789.png)
![5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B15042791.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15042793.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042803.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B15042810.png)
![5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15042818.png)


![ethyl {2-methoxy-4-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B15042837.png)

![5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B15042841.png)
![4-chloro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B15042856.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042873.png)
